ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate
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Overview
Description
Ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate are currently unknown. This compound is a derivative of imidazole, a heterocyclic organic compound that is a key component in many functional molecules . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .
Biochemical Pathways
As an imidazole derivative, it may potentially influence a variety of biochemical pathways, but specific information on this compound is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate typically involves the formation of the imidazole ring followed by the attachment of the butanoate ester group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The amino group on the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Ethyl 4-(2-amino-1H-imidazol-1-yl)butanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as catalysts and sensors.
Comparison with Similar Compounds
Ethyl 4-(2-amino-1H-imidazol-1-yl)butanoate can be compared with other imidazole-containing compounds:
Histidine: An essential amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Omeprazole: A proton pump inhibitor with an imidazole ring, used to treat acid reflux.
Uniqueness
This compound is unique due to its specific ester and amino functional groups, which confer distinct chemical reactivity and potential biological activity compared to other imidazole derivatives .
Properties
IUPAC Name |
ethyl 4-(2-aminoimidazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-2-14-8(13)4-3-6-12-7-5-11-9(12)10/h5,7H,2-4,6H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHDZJGXVYELDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C=CN=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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